molecular formula C20H14ClF3N2O4 B2727486 4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde CAS No. 881464-17-1

4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde

Cat. No.: B2727486
CAS No.: 881464-17-1
M. Wt: 438.79
InChI Key: ZBXYZQLIHSSXOQ-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 3-(trifluoromethyl)phenyl substituent at the 1-position of the pyridazinone ring and a 3-ethoxybenzaldehyde moiety linked via an ether oxygen at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy substituent may influence solubility and electronic properties. Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

4-[5-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-4-yl]oxy-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O4/c1-2-29-16-8-12(11-27)6-7-15(16)30-17-10-25-26(19(28)18(17)21)14-5-3-4-13(9-14)20(22,23)24/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXYZQLIHSSXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2=C(C(=O)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis

Key structural variations among analogous compounds lie in the aryl/heteroaryl substituents on the pyridazinone ring and the alkoxy/aldehyde groups on the benzaldehyde moiety. Below is a comparative analysis:

Compound Name (CAS if available) Pyridazinone Substituent Benzaldehyde Substituents Molecular Weight (g/mol) Key Features
Target compound (Not listed) 3-(Trifluoromethyl)phenyl 3-ethoxy, 4-oxy linkage ~407.8 (estimated) High lipophilicity (CF₃), ethoxy for solubility
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde (CAS: 866767-60-4) Phenyl 3-ethoxy, 4-oxy linkage 370.79 Simpler phenyl group; lower molecular weight
4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde 4-Methylphenyl 3-methoxy, 4-oxy linkage ~356.8 (estimated) Methyl improves stability; methoxy reduces steric bulk
3-Chloro-5-((1-((6-(1,1-difluoroethyl)-3-oxo-2,3-dihydropyridazin-4-yl)methyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl)oxy)benzonitrile (EP 3 785 714 A1) Difluoroethyl-pyrimidine hybrid Cyano, trifluoromethyl Not provided Hybrid core; cyano enhances polarity

Electronic and Physicochemical Properties

  • Trifluoromethyl vs. This could enhance binding affinity in biological targets (e.g., enzymes or receptors) .
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound offers slightly greater lipophilicity and metabolic resistance compared to methoxy variants, balancing solubility and bioavailability .
  • Molecular Weight : The target compound’s higher molecular weight (~407.8 vs. 370.79 in the phenyl analog) may impact permeability but could be offset by the trifluoromethyl group’s favorable pharmacokinetic properties .

Crystallographic and Computational Insights

Crystallographic software like SHELX and WinGX has been critical in resolving the structures of similar compounds. For example:

  • SHELXL refines anisotropic displacement parameters, crucial for analyzing steric effects introduced by bulky substituents like trifluoromethyl .
  • WinGX facilitates metric analysis of molecular geometry, revealing how substituents alter bond angles and packing efficiency .

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